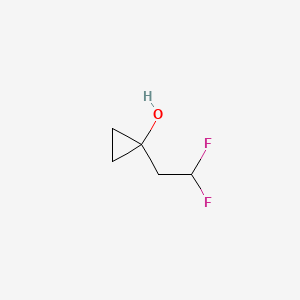1-(2,2-difluoroethyl)cyclopropan-1-ol
CAS No.: 2228833-14-3
Cat. No.: VC11999688
Molecular Formula: C5H8F2O
Molecular Weight: 122.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2228833-14-3 |
|---|---|
| Molecular Formula | C5H8F2O |
| Molecular Weight | 122.11 g/mol |
| IUPAC Name | 1-(2,2-difluoroethyl)cyclopropan-1-ol |
| Standard InChI | InChI=1S/C5H8F2O/c6-4(7)3-5(8)1-2-5/h4,8H,1-3H2 |
| Standard InChI Key | JUKHMYKDXTXUFM-UHFFFAOYSA-N |
| SMILES | C1CC1(CC(F)F)O |
| Canonical SMILES | C1CC1(CC(F)F)O |
Introduction
Structural and Molecular Properties
The molecular formula of 1-(2,2-difluoroethyl)cyclopropan-1-ol is C₆H₉F₂O, with a molecular weight of 138.13 g/mol. Key structural features include:
-
A cyclopropane ring with inherent angle strain (60° bond angles).
-
A hydroxyl (-OH) group at the 1-position, enabling hydrogen bonding and polarity.
-
A 2,2-difluoroethyl (-CH₂CF₂H) substituent, introducing electronegativity and lipophilicity.
Table 1: Computed Physicochemical Properties
The electronegative fluorine atoms stabilize the molecule through inductive effects, while the cyclopropane ring’s strain enhances reactivity in ring-opening reactions .
Synthesis and Preparation
Retrosynthetic Analysis
The compound can be synthesized via two primary routes:
-
Cyclopropanation of Allylic Alcohols:
-
Functional Group Interconversion:
Table 2: Representative Synthetic Routes
| Method | Reactants/Conditions | Yield | Key Reference |
|---|---|---|---|
| Cyclopropanation | Allylic alcohol + Fe(TPP)Cl, Zn | 62–85% | |
| Halogen Exchange | 1-(2-Bromoethyl)cyclopropanol + DAST | 68% |
Chemical Reactivity and Functionalization
The compound’s reactivity is governed by three key features:
-
Cyclopropane Ring:
-
Hydroxyl Group:
-
Difluoroethyl Group:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume